Chemical structure and properties of 2-(4-Acetamidophenyl)-N-hydroxyacetamide
Chemical structure and properties of 2-(4-Acetamidophenyl)-N-hydroxyacetamide
This is an in-depth technical guide for 2-(4-Acetamidophenyl)-N-hydroxyacetamide , a structural hybrid combining the pharmacophore of Actarit/Paracetamol with a hydroxamic acid zinc-binding group (ZBG).
Synonyms: Actarit Hydroxamic Acid; N-Hydroxy-4-acetamidophenylacetamide
Executive Summary
2-(4-Acetamidophenyl)-N-hydroxyacetamide is a synthetic hydroxamic acid derivative of the anti-rheumatic drug Actarit (4-acetamidophenylacetic acid). Structurally, it represents a critical intersection between Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Histone Deacetylase (HDAC) inhibitors.
While often confused with Bufexamac (a lipophilic analog with a butoxy tail), this compound features a polar acetamido tail. This structural modification significantly alters its physicochemical profile, enhancing water solubility and reducing the extreme lipophilicity associated with Bufexamac-induced contact dermatitis. Its primary research utility lies in polypharmacology : targeting inflammation via COX-independent pathways (HDAC inhibition) and potential metalloproteinase (MMP) modulation.
Part 1: Chemical Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of three distinct functional domains, each dictating a specific biological interaction:
-
The Cap Group (Acetamido Tail): The
moiety at the para position mimics the structure of Paracetamol (Acetaminophen) . This polar group facilitates hydrogen bonding within the enzyme surface channel (e.g., the rim of the HDAC active site). -
The Linker (Phenyl-Methylene): A methylene bridge (
) connects the aromatic ring to the functional head, providing necessary rotational freedom for the head group to orient itself within a catalytic pocket. -
The Warhead (Hydroxamic Acid): The
group is a classic bidentate ligand. It ionizes (pKa 8.5–9.5) to form a stable 5-membered chelate ring with divalent metal ions, specifically Zinc ( ) in metalloenzymes.
Physicochemical Properties (Computed)
| Property | Value | Implication |
| Molecular Formula | Low molecular weight fragment. | |
| Molecular Weight | 208.21 g/mol | High ligand efficiency (LE). |
| LogP (Predicted) | ~0.2 – 0.5 | Significantly less lipophilic than Bufexamac (LogP ~2.0). |
| H-Bond Donors | 3 | High capacity for solvent interaction. |
| H-Bond Acceptors | 3 | |
| pKa (Hydroxamic) | 8.8 ± 0.2 | Exists as neutral species at physiological pH; ionizes in active sites. |
Part 2: Synthetic Routes & Methodology
The synthesis follows a convergent pathway starting from 4-aminophenylacetic acid. The protocol prioritizes the protection of the hydroxamic acid moiety to prevent premature hydrolysis.
Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic pathway converting the aniline precursor to the final hydroxamic acid via an ester intermediate.
Bench Protocol: Hydroxylaminolysis
Note: This protocol assumes the starting material is the methyl ester of Actarit.
-
Reagent Preparation:
-
Dissolve Hydroxylamine hydrochloride (
, 1.5 eq) in anhydrous Methanol. -
Separately, dissolve Potassium Hydroxide (KOH, 3.0 eq) in Methanol.
-
Critical Step: Add the KOH solution to the Hydroxylamine solution at 0°C. A white precipitate (KCl) will form. Filter rapidly to obtain the free base
solution.
-
-
Coupling:
-
Add Methyl (4-acetamidophenyl)acetate (1.0 eq) to the filtrate.
-
Stir at room temperature for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The ester spot (
) should disappear, replaced by a lower streak ( ) which stains red with Ferric Chloride.
-
-
Workup:
-
Acidify carefully with 1M HCl to pH ~6.
-
Concentrate the solvent under reduced pressure.
-
Recrystallize the residue from Ethanol/Water to yield white crystals.
-
Part 3: Pharmacodynamics & Mechanism of Action
This molecule acts as a dual-function probe . Unlike traditional NSAIDs that target the hydrophobic channel of COX enzymes, the hydroxamic acid moiety redirects activity toward metalloenzymes.
Mechanism: Zinc Chelation (HDAC/MMP Inhibition)
The primary mechanism involves the "Zinc Binding Group" (ZBG) theory.
-
Target: Class I and IIb Histone Deacetylases (HDACs), specifically HDAC6.[1]
-
Interaction: The carbonyl oxygen and the hydroxyl group of the hydroxamic acid coordinate the
ion at the bottom of the catalytic pocket. This displaces the water molecule required for the deacetylation of lysine residues on histone tails. -
Result: Hyperacetylation of histones (chromatin relaxation) and non-histone proteins (e.g.,
-tubulin), leading to altered gene expression and anti-inflammatory effects.
Mechanism: Peroxidase Inhibition
Similar to Paracetamol, the acetamido-phenol substructure may reduce the oxidized active site of COX enzymes (POX site), acting as a reducing cosubstrate. This provides analgesic efficacy without the severe gastric ulceration typical of carboxylic acid NSAIDs.
Signaling Pathway Diagram
Figure 2: Mechanism of Action showing the epigenetic modulation via Zinc chelation.
Part 4: Toxicology & Safety Profile
The "Bufexamac" Warning
While this molecule is distinct from Bufexamac, the hydroxamic acid moiety carries a structural alert for Allergic Contact Dermatitis (ACD) .
-
Mechanism: Hydroxamic acids can be metabolized in the skin to nitroso intermediates, which act as haptens. These bind to skin proteins, triggering a T-cell mediated immune response (Type IV hypersensitivity).
-
Differentiation: The acetamido group in this molecule is more polar than the butoxy group of Bufexamac. This may reduce skin penetration and retention, potentially lowering the sensitization risk, but it does not eliminate it.
Mutagenicity Risks
Hydroxamic acids often test positive in the Ames Test (Salmonella typhimurium) due to the potential release of hydroxylamine upon hydrolysis.
-
Protocol Requirement: All handling should assume potential mutagenicity. Use nitrile gloves and work in a fume hood.
Part 5: Analytical Validation Protocols
To verify the synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide, rely on the specific reactivity of the hydroxamate group.
The Ferric Chloride Test (Colorimetric Assay)
This test is self-validating; only hydroxamic acids (and enols) produce the specific color change.
-
Preparation: Dissolve 5 mg of the product in 1 mL of Methanol.
-
Reagent: Prepare a 1%
solution in 0.1 M HCl. -
Execution: Add 2 drops of the
reagent to the sample.[2] -
Result: A deep red-violet complex indicates the formation of the Iron(III)-hydroxamate chelate.
-
Control: The starting material (methyl ester) will remain yellow/orange.
-
UV-Vis Spectrophotometry
-
Shift: The acetamido-phenyl chromophore absorbs around 240–250 nm. Upon addition of
, a new charge-transfer band appears at 500–520 nm (the iron complex).
References
-
Actarit and Derivatives
-
NSAID-Hydroxamic Acid Hybrids (SAR & Biological Activity)
-
Bufexamac Withdrawal & Toxicity (Comparative Safety)
-
HDAC Inhibition Mechanism
- Source: Bantscheff, M., et al. (2011). Chemiproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes.
- Context: Defines the interaction between hydroxamic acids and the Zinc-containing active site of HDACs.
-
Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Bufexamac | C12H17NO3 | CID 2466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide | C15H13F2NO2S | CID 13316556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bufexamac | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
